Cythioate

Descripción

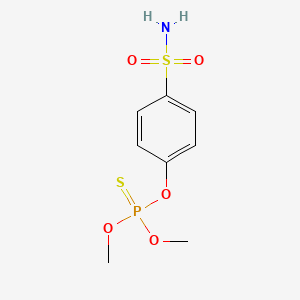

Structure

3D Structure

Propiedades

IUPAC Name |

4-dimethoxyphosphinothioyloxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12NO5PS2/c1-12-15(16,13-2)14-7-3-5-8(6-4-7)17(9,10)11/h3-6H,1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSBSDQUZDZXGFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=S)(OC)OC1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12NO5PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041828 | |

| Record name | Cythioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115-93-5 | |

| Record name | Cythioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cythioate [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cythioate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11392 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYTHIOATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310287 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphorothioic acid, O-[4-(aminosulfonyl)phenyl] O,O-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cythioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O,O-dimethyl O-(4-sulphamoylphenyl) thiophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.742 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYTHIOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OOH7Q4333 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: The Neurotoxic Mechanism of Cythioate on Insect Neurons

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: Acetylcholinesterase Inhibition

Cythioate, an organothiophosphate insecticide, exerts its primary neurotoxic effect through the inhibition of the enzyme acetylcholinesterase (AChE).[1] AChE is a critical component of the cholinergic nervous system in both insects and vertebrates, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This enzymatic degradation terminates the nerve signal at the cholinergic synapse.

The mechanism of inhibition by organophosphates like this compound involves the phosphorylation of a serine residue within the active site of the AChE enzyme. This process forms a stable, phosphorylated enzyme that is functionally inactive. The inactivation of AChE leads to an accumulation of acetylcholine in the synaptic cleft. This excess acetylcholine continuously stimulates nicotinic and muscarinic acetylcholine receptors (nAChRs and mAChRs) on the postsynaptic neuron, resulting in a state of hyperexcitation. In insects, this manifests as tremors, paralysis, and ultimately, death.

Some organothiophosphates require metabolic activation, typically the conversion of the thione (P=S) group to an oxon (P=O) group, to become potent AChE inhibitors. This bioactivation is carried out by cytochrome P450 enzymes within the insect.

Signaling Pathway of Acetylcholinesterase Inhibition

The following diagram illustrates the signaling pathway at a cholinergic synapse and the disruptive action of an organophosphate inhibitor like this compound.

References

An In-depth Technical Guide to Organothiophosphate Insecticides for Veterinary Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organothiophosphate (OTP) insecticides represent a critical class of compounds in veterinary medicine, utilized for the control of a wide array of ectoparasites and endoparasites in livestock, companion animals, and poultry.[1][2][3] Despite their efficacy, their application necessitates a thorough understanding of their mechanism of action, toxicology, and metabolic pathways to ensure the safety of the target animals and to mitigate environmental concerns. This guide provides a comprehensive overview of OTPs, focusing on the technical details pertinent to veterinary research and drug development. It covers their core mechanism of action, summarizes key toxicological data, outlines experimental protocols for their analysis, and visualizes the critical biochemical pathways they influence.

Core Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for organothiophosphate insecticides is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals.[4][5][6][7]

-

Activation: Many OTPs are thions (P=S), which are relatively weak AChE inhibitors. They undergo metabolic activation, primarily in the liver by microsomal oxidation enzymes, to their highly toxic oxon (P=O) analogs.[4][8] This conversion is a key step in their toxic action.

-

Inhibition: The active oxon form phosphorylates a serine hydroxyl group within the active site of AChE.[8][9] This binding is initially reversible but can become irreversible through a process called "aging."

-

Consequence: The inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine (ACh) at cholinergic synapses and neuromuscular junctions.[4][9][10] This accumulation results in the overstimulation of muscarinic (mAChR) and nicotinic (nAChR) receptors, leading to a state of cholinergic crisis characterized by a range of clinical signs.[9][11]

The resulting overstimulation of the nervous system is what ultimately leads to the death of the target parasite.[9] However, this non-selective action also accounts for the potential toxicity in host animals.[7]

Signaling Pathway of AChE Inhibition

The following diagram illustrates the biochemical cascade initiated by organothiophosphate exposure.

Common Organothiophosphates in Veterinary Use

A variety of OTPs are formulated for veterinary applications, including topical treatments, ear tags, dips, and sprays.[12] Their use is dependent on the target species, parasite, and regional regulations.

| Compound | Common Veterinary Applications | Target Parasites |

| Chlorpyrifos | Ear tags, sprays | Ticks, flies, lice[2][12] |

| Coumaphos | Dips, dusts, sprays | Ticks, mites, lice, fly larvae[2][12] |

| Diazinon | Ear tags, sprays, dips | Scab mites, lice, fly larvae[2][12] |

| Dichlorvos | Impregnated collars, sprays | Fleas, flies, anthelmintic uses[1][2] |

| Fenthion | Pour-on, spot-on | Fleas, flies, lice, larvae[2] |

| Malathion | Sprays, dusts | Lice, mites, ectoparasites[2] |

| Phosmet | Sprays, dips | Ticks, lice, mites[1][2] |

| Trichlorfon | Systemic insecticide, anthelmintic | Cattle grubs, various worms[1][11] |

Toxicology and Safety Profile

The toxicity of OTPs varies significantly between compounds and animal species.[11][13] Factors such as the rate of absorption, metabolic activation, and detoxification influence the overall risk.[4][7]

Quantitative Toxicity Data

The following table summarizes acute toxicity data for several common OTPs in various animal models. This data is critical for risk assessment in drug development.

| Insecticide | Animal | Oral LD₅₀ (mg/kg) | Dermal LD₅₀ (mg/kg) | Minimum Toxic Dose (mg/kg) |

| Parathion | Rat | 3 | 8[4] | - |

| Calf | - | - | 0.25–0.5[11] | |

| Dog | 23–35[11] | - | - | |

| Cat | 15[11] | - | - | |

| Dichlorvos | Rat | 25[11] | 59[11] | - |

| Calf | - | - | 10[11] | |

| Horse/Sheep | - | - | 25[11] | |

| Phosmet | Rat | 147[11] | >3,160[11] | - |

| Cattle/Calf | - | - | 25[11] | |

| Ronnel | Rat | 1,250[11] | 2,000[11] | - |

| Cattle | - | - | 132[11] | |

| Sheep | - | - | 400[11] | |

| Trichlorfon | Rat | 630[11] | >2,100[11] | - |

| Calf | - | - | 8.8[11] |

LD₅₀ (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Clinical Signs of Toxicity

Exposure to toxic levels of OTPs can induce a predictable set of clinical signs resulting from cholinergic overstimulation.[14] These are often categorized by their effects on muscarinic, nicotinic, and central nervous system receptors.

-

Muscarinic Signs (SLUDGE): Hypersalivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis.[3] Bronchoconstriction and miosis (pinpoint pupils) are also common.[11][14]

-

Nicotinic Signs: Muscle fasciculations (tremors) and weakness, which can progress to paralysis, including paralysis of the respiratory muscles.[7][11]

-

Central Nervous System (CNS) Signs: Nervousness, ataxia, apprehension, and seizures.[11]

The onset of these signs typically occurs within minutes to hours of exposure but can be delayed in some cases.[11][14]

Experimental Protocols for Veterinary Research

Analyzing OTPs and their effects requires robust and validated experimental methods. Below are outlines for key experimental procedures relevant to veterinary research.

Protocol: Quantification of OTP Residues in Animal Tissues

This protocol outlines a general method for determining OTP concentrations in tissues like liver, muscle, or fat, often employing gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Objective: To extract and quantify OTP residues from animal tissue samples.

Methodology:

-

Sample Homogenization: Weigh a representative portion of the tissue sample (e.g., 5-10 grams). Homogenize the tissue with a suitable solvent, such as acetonitrile, to create a uniform mixture.

-

Solvent Extraction: Perform a liquid-liquid extraction. Add the homogenate to a separatory funnel with an immiscible solvent like n-hexane and a saline solution to partition the lipophilic OTPs into the organic phase.[15]

-

Cleanup (Solid-Phase Extraction - SPE): Pass the organic extract through an SPE cartridge (e.g., C18 or silica) to remove interfering lipids and other matrix components.[15][16] Elute the OTPs from the cartridge with a solvent like ethyl acetate.

-

Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume of an appropriate solvent (e.g., hexane) for analysis.[15]

-

Chromatographic Analysis: Inject the prepared sample into a Gas Chromatograph (GC) equipped with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) for sensitive and selective detection.[16] Alternatively, HPLC with a diode-array detector (DAD) can be used.[15]

-

Quantification: Compare the peak areas of the analytes in the sample to those of a calibration curve prepared from certified reference standards. Use an internal standard (e.g., parathion-ethyl) to correct for variations in extraction efficiency and injection volume.[16]

Protocol: In Vitro AChE Inhibition Assay

This assay is used to determine the potency of an OTP or its metabolite in inhibiting AChE activity.

Objective: To measure the concentration of an OTP required to inhibit 50% of AChE activity (IC₅₀).

Methodology:

-

Reagent Preparation: Prepare a source of AChE (e.g., from bovine erythrocytes or recombinant sources), the substrate acetylthiocholine (ATCh), and Ellman's reagent (DTNB), which produces a colored product upon reaction with thiocholine.

-

Incubation: In a 96-well microplate, add the AChE enzyme solution to wells containing serial dilutions of the test OTP compound. Include control wells with no inhibitor. Incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the substrate (ATCh) and DTNB to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately begin measuring the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is directly proportional to the AChE activity.

-

Data Analysis: Calculate the percentage of AChE inhibition for each OTP concentration relative to the uninhibited control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for an in vivo toxicity study in a veterinary research setting.

Conclusion

Organothiophosphate insecticides remain valuable tools in veterinary medicine for parasite control. However, their potential for toxicity necessitates careful study and risk management. For researchers and drug development professionals, a deep understanding of their mechanism of action, species-specific toxicology, and the application of precise analytical methods is paramount. The information, tables, and protocols provided in this guide serve as a foundational resource for conducting effective and responsible research in this critical area of veterinary science.

References

- 1. researchgate.net [researchgate.net]

- 2. parasitipedia.net [parasitipedia.net]

- 3. vetlexicon.com [vetlexicon.com]

- 4. cabq.gov [cabq.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. epa.gov [epa.gov]

- 8. Mechanisms of Neurotoxicity of Organophosphate Pesticides and Their Relation to Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. vetlexicon.com [vetlexicon.com]

- 11. Organophosphate Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 12. Ectoparasiticides Used in Large Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]

- 13. Insecticide Poisoning - Special Pet Topics - Merck Veterinary Manual [merckvetmanual.com]

- 14. Organophosphate Toxicity | Cornell Wildlife Health Lab [cwhl.vet.cornell.edu]

- 15. researchgate.net [researchgate.net]

- 16. aminer.org [aminer.org]

An In-depth Technical Guide to the Discovery and Synthesis of Cythioate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cythioate, an organothiophosphate insecticide, has been utilized in veterinary medicine for the control of ectoparasites, primarily fleas, in companion animals. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound. It details the chemical synthesis pathway, presents key quantitative data on its efficacy and toxicity in a structured format, and outlines the experimental protocols for its synthesis and evaluation. Furthermore, this guide includes visualizations of the synthesis pathway and its mechanism of action to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

This compound, with the chemical name O,O-dimethyl O-p-sulfamoylphenyl phosphorothioate, is a systemic insecticide and anthelmintic.[1][2] It belongs to the organophosphate class of compounds and exerts its parasiticidal effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects.[3] Marketed under trade names such as Proban and Cyflee, this compound has been formulated for oral administration in cats and dogs for the treatment of flea infestations.[1][4] This document serves as a technical resource, consolidating available scientific information on the discovery, synthesis, and biological profile of this compound.

Discovery and Development

The development of this compound emerged from the broader research into organophosphate compounds as insecticides following World War II. The core structure, an O,O-dimethyl phosphorothioate moiety, is common to many insecticides of this class. The specific discovery timeline and initial synthesis of this compound are not extensively detailed in publicly available literature, suggesting its development likely occurred within the context of industrial research and development programs focused on creating effective and orally bioavailable ectoparasiticides for veterinary use.

Synthesis Pathway

The synthesis of this compound involves a multi-step process culminating in the formation of the final phosphorothioate ester. The key steps involve the synthesis of the precursors, O,O-dimethyl phosphorochloridothioate and p-hydroxybenzenesulfonamide, followed by their condensation.

Synthesis of Precursors

3.1.1. O,O-Dimethyl Phosphorochloridothioate:

A common method for the preparation of O,O-dimethyl phosphorochloridothioate begins with phosphorus trichloride (PCl₃). The process involves the thiophosphorylation of methanol. A patented method describes reacting sulfur with PCl₃ to form thiophosphoryl chloride (PSCl₃). This intermediate is then reacted with methanol to yield O-methyl phosphorodichloridothioate, which upon further reaction with a methoxide source, such as methyl lye, produces O,O-dimethyl phosphorochloridothioate.[5]

3.1.2. p-Hydroxybenzenesulfonamide:

The synthesis of p-hydroxybenzenesulfonamide can be achieved through the sulfonation of phenol. This process typically involves reacting phenol with a sulfonating agent, such as chlorosulfonic acid, followed by amination of the resulting p-phenolsulfonyl chloride with ammonia.

Final Condensation Step

The final step in the synthesis of this compound is the condensation of O,O-dimethyl phosphorochloridothioate with p-hydroxybenzenesulfonamide. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction. The base, often an amine such as triethylamine or pyridine, acts as a scavenger for the HCl, driving the reaction to completion. The reaction is generally performed in an inert solvent.

Quantitative Data

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₈H₁₂NO₅PS₂ | [4] |

| Molar Mass | 297.28 g/mol | [4] |

| Melting Point | 71 °C | [4] |

| CAS Number | 115-93-5 | [1] |

Toxicological Data

| Test | Species | Route | Value | Reference |

| Acute LD₅₀ | Rat | Oral | 160 mg/kg | |

| Acute LD₅₀ | Dog | Oral | >2000 mg/kg | [6] |

| Acute LD₅₀ | Rabbit | Dermal | >2000 mg/kg |

Note: The oral LD₅₀ for dogs is based on a spot-on solution and may not reflect the toxicity of the pure compound.

Efficacy Data

A study on the efficacy of this compound against the cat flea, Ctenocephalides felis, on cats demonstrated differential activity between male and female fleas.

| Treatment Group | Dosage | Efficacy vs. Female Fleas | Efficacy vs. Male Fleas | Total Population Control | Reference |

| This compound | 3.6 mg/kg (orally, twice) | 82.8% | 33.4% | 61.7% - 67.6% | [7] |

Another field trial investigating the efficacy of this compound against Ctenocephalides spp. in dogs and cats at a dose rate of 3 mg/kg showed a reduction in the flea population of heavily infected greyhounds.[8]

Mechanism of Action

As an organophosphate, this compound's primary mechanism of action is the inhibition of acetylcholinesterase (AChE).[3] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound causes an accumulation of ACh, leading to persistent stimulation of cholinergic receptors. This results in hyperexcitation of the central nervous system of the parasite, causing paralysis and death.

The phosphorus atom of this compound is electrophilic and reacts with the serine hydroxyl group in the active site of AChE, forming a stable, phosphorylated enzyme that is slow to hydrolyze. This effectively inactivates the enzyme.

References

- 1. This compound | C8H12NO5PS2 | CID 8293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikiwand [wikiwand.com]

- 3. targetmol.cn [targetmol.cn]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. US10669295B2 - Process for preparation of O,O-dimethyl phosphoramidothioate and N-(methoxy-methylsulfanylphosphoryl) acetamide - Google Patents [patents.google.com]

- 6. northamerica.covetrus.com [northamerica.covetrus.com]

- 7. Differential activity of this compound against female and male Ctenocephalides felis on cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy Of this compound Against Fleas On Dogs And Cats [agris.fao.org]

In Vivo Pharmacokinetics of Cythioate in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cythioate is an organothiophosphate insecticide that has been utilized in veterinary medicine, primarily for the control of fleas in cats and dogs.[1] As a member of the organophosphate class of compounds, its mechanism of action involves the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system in both insects and mammals.[2][3][4][5][6] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects in susceptible parasites.[2][7]

Despite its use in veterinary applications, publicly available in vivo pharmacokinetic data for this compound is notably scarce. This technical guide aims to consolidate the existing information on this compound in animal models, provide detailed experimental protocols from the available literature, and offer a comparative perspective by examining the pharmacokinetics of other relevant organophosphate insecticides. This guide also visualizes key experimental workflows and the compound's mechanism of action to aid researchers in understanding its biological activity and to highlight areas where further investigation is critically needed.

Experimental Protocols

Detailed pharmacokinetic studies outlining the absorption, distribution, metabolism, and excretion (ADME) of this compound are limited. However, a key study investigating its efficacy against the cat flea, Ctenocephalides felis, provides valuable insight into a relevant experimental protocol for oral administration in a feline model.

Efficacy Study of Orally Administered this compound in Cats[9]

-

Animal Model: Eighteen domestic cats were utilized for the study.

-

Acclimation and Housing: Details on the acclimation period and specific housing conditions were not provided in the abstract.

-

Experimental Design: The cats were allocated into a control group and two treatment groups.

-

Flea Infestation: Prior to treatment, cats were infested with a specific number and ratio of male and female cat fleas.

-

Drug Administration:

-

Formulation: The formulation of this compound (e.g., tablet, solution) was not specified.

-

Dose: 3.6 mg/kg of body weight.

-

Route of Administration: Oral.

-

Dosing Regimen: Once daily on day 0 and day 3.

-

-

Sample Collection and Analysis (Efficacy Assessment):

-

On day 5, all remaining fleas were physically removed from the cats.

-

The collected fleas were sexed and counted to determine the efficacy of the treatment against male and female fleas.

-

-

Efficacy Endpoints:

-

Percent reduction in female and male flea counts compared to the control group.

-

Post-treatment female-to-male flea ratio.

-

Total population control efficacy.

-

Data Presentation

Table 1: Dosage and Efficacy of Oral this compound in a Feline Model [8]

| Parameter | Value |

| Animal Model | Domestic Cat (Felis catus) |

| Target Parasite | Cat Flea (Ctenocephalides felis) |

| Route of Administration | Oral |

| Dosage | 3.6 mg/kg body weight |

| Dosing Frequency | Once daily on Day 0 and Day 3 |

| Efficacy (Female Fleas) | 82.8% reduction |

| Efficacy (Male Fleas) | 33.4% reduction |

| Total Efficacy | 61.7% - 67.6% reduction |

Comparative Pharmacokinetics of Other Organophosphate Insecticides

To provide a broader context for researchers, the following table summarizes general pharmacokinetic information for two other organophosphate insecticides, fenthion and chlorpyrifos, which have been used in various animal species. It is crucial to note that these values are not directly transferable to this compound and are presented for illustrative purposes only.

Table 2: General Pharmacokinetic Properties of Fenthion and Chlorpyrifos in Animal Models

| Compound | Animal Model | Route of Administration | Key Pharmacokinetic Observations |

| Fenthion | Cattle | Topical | Absorbed through the skin; distributed to body fat and later released for metabolism. Excreted in urine and feces over approximately 3 days. Detected in the fat of steers 3 days post-application and in the milk of cows.[3][9] |

| Dogs | Dermal | Readily absorbed through the skin.[5] | |

| Chlorpyrifos | Cattle | Topical (Spray) | Detected in milk for 4 days following treatment.[4][6] |

| Rats | Oral | Rapidly absorbed, metabolized, and excreted, primarily via urine (90%) and feces (10%).[10] | |

| Dogs | Oral (in diet) | Plasma cholinesterase was observed to be maximally inhibited within 8 hours of exposure, with recovery within 24 hours.[10] |

Signaling Pathway: Mechanism of Action

The primary mechanism of action for this compound, like other organophosphate insecticides, is the inhibition of the enzyme acetylcholinesterase (AChE).[2][3][4][5][6] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process that terminates the nerve signal at cholinergic synapses.[2][7]

By inhibiting AChE, organophosphates cause an accumulation of ACh in the synaptic cleft. This leads to persistent stimulation of muscarinic and nicotinic acetylcholine receptors, resulting in a state of hyperexcitation of the nervous system, which is ultimately lethal to the parasite.[2][7]

Conclusion

This technical guide consolidates the limited available information on the in vivo pharmacokinetics of this compound in animal models. While a study in cats provides a clear protocol for oral administration and efficacy assessment, there is a significant lack of quantitative data regarding its absorption, distribution, metabolism, and excretion. The provided comparative data for other organophosphates, fenthion and chlorpyrifos, offer a general understanding of how this class of compounds behaves in vivo, but these are not direct substitutes for this compound-specific data.

The mechanism of action through acetylcholinesterase inhibition is well-established for organophosphates. The diagrams provided herein offer a visual representation of a known experimental workflow and this signaling pathway.

For researchers, scientists, and drug development professionals, the clear gap in the pharmacokinetic profile of this compound presents an opportunity for further research. Such studies would be invaluable for optimizing dosing regimens, understanding potential toxicities, and ensuring the safe and effective use of this compound in veterinary medicine. Future research should focus on conducting comprehensive pharmacokinetic studies in relevant animal models, such as cats and dogs, to determine key parameters like bioavailability, half-life, and clearance.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. parasitipedia.net [parasitipedia.net]

- 4. parasitipedia.net [parasitipedia.net]

- 5. parasitipedia.net [parasitipedia.net]

- 6. parasitipedia.net [parasitipedia.net]

- 7. youtube.com [youtube.com]

- 8. Differential activity of this compound against female and male Ctenocephalides felis on cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. EXTOXNET PIP - FENTHION [extoxnet.orst.edu]

- 10. 232. Chlorpyrifos (WHO Pesticide Residues Series 2) [inchem.org]

Core Concepts: Organothiophosphate Insecticides and Their Mode of Action

Organothiophosphates are a major class of organophosphate insecticides. Their primary mechanism of toxicity involves the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system. AChE is crucial for breaking down the neurotransmitter acetylcholine, which plays a vital role in nerve impulse transmission.

Signaling Pathway of Acetylcholinesterase Inhibition

The following diagram illustrates the mechanism of AChE inhibition by organothiophosphate insecticides.

In a normal functioning synapse, acetylcholine is released, binds to its receptor on the postsynaptic neuron to transmit a signal, and is then broken down by AChE. Organothiophosphates bind to and inactivate AChE, leading to an accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of the postsynaptic neuron, causing neurotoxicity and ultimately proving fatal to the organism. Aquatic arthropods are particularly susceptible to neurotoxic insecticides due to physiological similarities with target insects.[1]

Effects on Non-Target Invertebrate Species

The impact of pesticides on non-target invertebrates is a significant concern as these organisms are vital for ecosystem functions such as pollination, pest control, and maintaining soil health.[2] Pesticide exposure can lead to both lethal and sublethal effects.

Lethal Effects:

Acute toxicity tests are commonly used to determine the concentration of a chemical that causes 50% mortality (LC50) in a test population over a specified period.[3] While specific LC50 values for this compound across a range of non-target invertebrates are not available, data for other organophosphates indicate high toxicity to many aquatic and terrestrial invertebrates.

Sublethal Effects:

Sublethal effects occur at concentrations lower than those causing immediate death and can have long-term consequences on populations.[2] These effects can manifest in various ways:

-

Behavioral Changes: Pesticides can alter foraging behavior, mobility, and predator avoidance.[2][4]

-

Reproductive Impairment: Exposure can lead to reduced fecundity, fertility, and developmental abnormalities.[2][5]

-

Physiological Alterations: Impacts can include changes in growth, development, and enzyme activity.[2]

The following table summarizes the documented effects of various pesticides, including organophosphates, on different non-target invertebrate groups.

| Invertebrate Group | Pesticide Class | Documented Effects | Citations |

| Aquatic Insects | Organophosphates, Pyrethroids | Increased mortality, reduced emergence rates, altered behavior. | [6][7] |

| Crustaceans | Organophosphates, Pyrethroids | High acute toxicity, immobilization, reduced growth and reproduction. | [8] |

| Mollusks | Various | Bioaccumulation of toxins, impacts on growth and reproduction. | [9][10] |

| Earthworms | Various | DNA damage, reduced enzyme activity, impaired growth and reproduction. | [2] |

| Bees | Neonicotinoids, Organophosphates | Reduced survival, impaired learning and memory, altered foraging behavior. | [2] |

| Predatory Beetles | Various | Increased mortality, abnormal locomotor activity, reduced body mass. | [4] |

Experimental Protocols for Assessing Ecotoxicity

Standardized experimental protocols are essential for evaluating the environmental risk of pesticides. These protocols are designed to provide reproducible data on the toxicity of a substance to representative non-target organisms.

Acute Toxicity Testing:

A common method for assessing acute toxicity is the static acute toxicity test.[3]

Experimental Workflow for Acute Toxicity Testing

Key Parameters of a Standard Acute Toxicity Test:

-

Test Organisms: A representative and sensitive species is chosen (e.g., Daphnia magna for aquatic invertebrates).

-

Test Concentrations: A series of concentrations of the test substance are prepared, along with a control group.[3]

-

Exposure Duration: Typically 48 to 96 hours for acute tests.[3]

-

Endpoints: The primary endpoint is mortality, but sublethal effects like immobilization are also recorded.[3]

-

Test Conditions: Temperature, pH, and other water quality parameters are kept constant.

Chronic and Sublethal Effect Studies:

To assess long-term impacts, chronic toxicity tests are conducted over a significant portion of the organism's lifespan. These studies evaluate sublethal endpoints such as growth, reproduction, and behavior.[11]

Bioaccumulation in Invertebrate Species

Bioaccumulation is the process by which organisms absorb a substance at a rate faster than at which the substance is lost. This can lead to the concentration of toxins in the tissues of an organism and their transfer through the food web.[12] Benthic invertebrates, which live in and on the sediment, are particularly at risk of bioaccumulation of contaminants that settle in aquatic environments.[12]

Data Gaps and Future Research

There is a clear lack of publicly available data on the specific effects of this compound on a wide range of non-target invertebrate species. Regulatory documents sometimes highlight the absence of chronic toxicity studies for aquatic invertebrates even for more common pesticides, indicating a broader data gap.[13] Future research should focus on:

-

Conducting standardized acute and chronic toxicity tests with this compound on a diverse range of non-target invertebrates.

-

Investigating the sublethal effects of this compound on behavior, reproduction, and development.

-

Studying the potential for bioaccumulation of this compound in aquatic and terrestrial food webs.

References

- 1. researchgate.net [researchgate.net]

- 2. Impact of pesticides on non-target invertebrates in agricultural ecosystems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cerc.usgs.gov [cerc.usgs.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Sublethal and transgenerational effects of synthetic insecticides on the biological parameters and functional response of Coccinella septempunctata (Coleoptera: Coccinellidae) under laboratory conditions [frontiersin.org]

- 6. repository.lsu.edu [repository.lsu.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Cyanotoxins: Bioaccumulation and Effects on Aquatic Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring the Impact of Contaminants of Emerging Concern on Fish and Invertebrates Physiology in the Mediterranean Sea [mdpi.com]

- 11. Cyanotoxins: bioaccumulation and effects on aquatic animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thiophilicity is a determinant of bioaccumulation in benthic fauna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. downloads.regulations.gov [downloads.regulations.gov]

Initial Toxicity Screening of Cythioate in Cell Culture: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for conducting an initial in vitro toxicity screening of Cythioate, an organophosphorus insecticide and cholinesterase inhibitor. Given the limited publicly available data on the specific cytotoxic effects of this compound in cell culture, this document leverages established protocols and findings from studies on a related class of organosulfur compounds, isothiocyanates (ITCs), to present a robust framework for investigation. The experimental designs and data interpretation strategies outlined herein are directly applicable to the initial toxicological assessment of this compound.

Introduction to In Vitro Toxicity Screening

In vitro cytotoxicity assays are fundamental tools in toxicology and drug development for the preliminary safety assessment of chemical compounds.[1][2][3] These assays provide crucial information on a compound's potential to cause cell death, inhibit cell proliferation, or induce other cellular damage.[4] The primary goals of an initial toxicity screening are to determine the dose-dependent effects of the compound on cell viability and to elucidate the primary mechanisms of toxicity, such as apoptosis or necrosis.[5][6]

This compound, as a cholinesterase inhibitor, is known for its neurotoxic effects in target organisms.[7] However, its broader cytotoxic potential across various cell types is less characterized. The methodologies described in this guide are designed to provide a foundational understanding of this compound's interaction with mammalian cells in culture.

Experimental Protocols

A tiered approach to in vitro toxicity testing is recommended, starting with basal cytotoxicity assays and progressing to more specific mechanistic studies.[8][9]

Cell Culture and Compound Preparation

-

Cell Line Selection: A panel of cell lines should be selected to represent different tissues and cancer types. For example, human cervical cancer cells (HeLa), human hepatocarcinoma cells (HepG2), and a normal human keratinocyte cell line (HaCaT) can provide insights into both cancerous and non-cancerous cell responses.[10][11][12]

-

Culture Conditions: Cells should be maintained in a humidified atmosphere at 37°C with 5% CO2.[11] The appropriate culture medium, supplemented with fetal bovine serum (FBS) and antibiotics, is crucial for cell health and reproducibility.[11]

-

This compound Preparation: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Serial dilutions are then prepared in the culture medium to achieve the desired final concentrations for treatment. A vehicle control (medium with the same concentration of DMSO) must be included in all experiments.

Cell Viability and Cytotoxicity Assays

2.2.1. MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[3][10]

-

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for different time points (e.g., 24, 48, and 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

2.2.2. Lactate Dehydrogenase (LDH) Release Assay

The LDH assay quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes, a hallmark of cytotoxicity and necrosis.[3][13]

-

Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which is coupled to the formation of a colored formazan product. The intensity of the color is proportional to the amount of LDH released.[13]

-

Protocol:

-

Culture and treat cells with this compound as described for the MTT assay.

-

After treatment, collect the cell culture supernatant.

-

Incubate the supernatant with the LDH reaction mixture according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength.

-

Determine the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).

-

Apoptosis Detection Assays

2.3.1. Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][14]

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V.[11] Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.

-

Protocol:

-

Treat cells with this compound for the desired duration.

-

Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

-

Analyze the stained cells by flow cytometry.

-

2.3.2. DAPI Staining

DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology changes associated with apoptosis.

-

Principle: Apoptotic cells exhibit characteristic nuclear changes, including chromatin condensation and nuclear fragmentation, which can be observed by fluorescence microscopy after DAPI staining.[6][11]

-

Protocol:

-

Grow and treat cells on coverslips.

-

Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

-

Stain the cells with DAPI solution.

-

Mount the coverslips on microscope slides and visualize the nuclei under a fluorescence microscope.

-

Cell Cycle Analysis

Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Principle: The DNA content of cells is stained with a fluorescent dye (e.g., PI). The fluorescence intensity is proportional to the amount of DNA, allowing for the quantification of cells in each cell cycle phase. Many cytotoxic compounds can induce cell cycle arrest at specific checkpoints.[14]

-

Protocol:

-

Treat cells with this compound.

-

Harvest and fix the cells in cold ethanol.

-

Treat the cells with RNase A to remove RNA.

-

Stain the cellular DNA with PI.

-

Analyze the DNA content by flow cytometry.

-

Data Presentation

Quantitative data from the initial toxicity screening should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Hypothetical IC50 Values of this compound in Different Cell Lines

| Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |

| HeLa | 150 | 100 | 75 |

| HepG2 | 200 | 125 | 90 |

| HaCaT | 350 | 250 | 180 |

IC50 (half-maximal inhibitory concentration) values are typically determined from dose-response curves generated from MTT assay data.

Table 2: Hypothetical Percentage of Apoptotic Cells (Annexin V+/PI-) in HeLa Cells after 48h Treatment with this compound

| This compound Concentration (µM) | Percentage of Early Apoptotic Cells | Percentage of Late Apoptotic/Necrotic Cells |

| 0 (Control) | 2.5% | 1.2% |

| 50 | 15.8% | 5.4% |

| 100 | 35.2% | 12.7% |

| 200 | 55.9% | 25.1% |

Visualization of Experimental Workflows and Signaling Pathways

Graphical representations are essential for illustrating complex experimental processes and biological pathways.

Caption: Experimental workflow for the initial toxicity screening of this compound.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. scope.dge.carnegiescience.edu [scope.dge.carnegiescience.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Cell death induction by isothiocyanates and their underlying molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Induction of Apoptosis and Cytotoxicity by Isothiocyanate Sulforaphene in Human Hepatocarcinoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. targetmol.cn [targetmol.cn]

- 8. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]

- 12. Effect of allyl isothiocyanate on the viability and apoptosis of the human cervical cancer HeLa cell line in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cellbiolabs.com [cellbiolabs.com]

- 14. Isothiocyanates induce cell cycle arrest, apoptosis and mitochondrial potential depolarization in HL-60 and multidrug-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Cythioate as a Potential Tool for Neurological Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cythioate, an organothiophosphate compound, is recognized primarily for its application as a systemic insecticide and anthelmintic in veterinary medicine.[1] Its core mechanism of action, like other organophosphates, is the inhibition of cholinesterase enzymes.[2] This property positions this compound as a potential, albeit largely unexplored, tool for neurological research. This technical guide provides an in-depth overview of this compound's potential utility in studying the cholinergic nervous system, modeling neurological disorders associated with cholinergic dysfunction, and for screening novel therapeutic agents. Due to a lack of specific experimental data on this compound in a neurological research context, this guide draws upon the well-established knowledge of organophosphate neurotoxicity to propose experimental frameworks and outline key methodologies.

Introduction to this compound

This compound is chemically known as O,O-Dimethyl O-(4-sulfamoylphenyl) phosphorothioate.[1][3] It is classified as an organothiophosphate insecticide.[3] While its primary use has been in veterinary applications to control ectoparasites, its fundamental biochemical activity as a cholinesterase inhibitor warrants consideration for its use in a laboratory setting to investigate the complexities of the nervous system.[2]

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C8H12NO5PS2 | [1][3] |

| Molar Mass | 297.29 g/mol | [2][3] |

| Appearance | White crystalline solid | |

| Melting Point | 71 °C | [1] |

| IUPAC Name | 4-dimethoxyphosphinothioyloxybenzenesulfonamide | [3] |

Mechanism of Action in the Nervous System: Cholinesterase Inhibition

The primary mechanism of action of organophosphates, and therefore presumably this compound, is the inhibition of acetylcholinesterase (AChE).[4] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[5] By inhibiting AChE, this compound would lead to an accumulation of ACh, resulting in hyperstimulation of both muscarinic and nicotinic acetylcholine receptors.[4][6] This overstimulation of the cholinergic system can induce a state known as "cholinergic crisis," characterized by a range of symptoms affecting the central and peripheral nervous systems.[4][5]

Quantitative Data on Cholinesterase Inhibition

| Enzyme | Hypothetical IC50 (nM) | Comments |

| Acetylcholinesterase (AChE) | 10-100 | High affinity for the primary target in the nervous system. |

| Butyrylcholinesterase (BChE) | 50-500 | Often a secondary target for organophosphates. |

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing this compound's neurological effects and utilizing it as a research tool.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is used to determine the IC50 value of this compound for AChE and BChE.

Materials:

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (0.1 M, pH 8.0)

-

This compound stock solution (in a suitable solvent like DMSO)

-

96-well microplate and plate reader

Procedure:

-

Prepare a series of dilutions of the this compound stock solution in phosphate buffer.

-

In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of DTNB (0.01 M), 10 µL of the enzyme solution, and 10 µL of the this compound dilution (or solvent control).

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of the substrate (ATCI or BTCI, 0.075 M).

-

Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.

-

Calculate the rate of reaction for each concentration of this compound.

-

The percentage of inhibition is calculated as: ((Rate of control - Rate of sample) / Rate of control) * 100.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.[7][8]

Animal Model of Acute Cholinergic Crisis

This protocol describes the induction of a cholinergic crisis in rodents to study the acute neurotoxic effects of this compound.

Materials:

-

This compound

-

Vehicle (e.g., peanut oil or saline with a solubilizing agent)

-

Rodents (rats or mice)

-

Behavioral observation cages

-

Atropine and an oxime (e.g., pralidoxime) as antidotes for emergency use

Procedure:

-

Dissolve or suspend this compound in the chosen vehicle to the desired concentration.

-

Administer this compound to the animals via an appropriate route (e.g., subcutaneous or intraperitoneal injection). The dose should be determined from dose-ranging studies to induce clear signs of cholinergic toxicity without immediate lethality.

-

Immediately after administration, place the animals in individual observation cages.

-

Observe and score the animals for signs of cholinergic crisis for at least 4 hours. Signs include salivation, lacrimation, urination, defecation (SLUD), tremors, fasciculations, convulsions, and respiratory distress.[4]

-

Behavioral scoring can be done using a standardized scale (e.g., a modified Racine scale for seizures).

-

At the end of the observation period, animals can be euthanized for tissue collection (e.g., brain for neurochemical or histopathological analysis) or monitored for long-term effects.

-

All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Primary Neuronal Culture Treatment

This protocol outlines the treatment of primary cortical neurons with this compound to study its direct effects on neuronal viability and function.

Materials:

-

Primary cortical neuron cultures (prepared from embryonic rodents)[9][10]

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

This compound stock solution

-

Reagents for viability assays (e.g., MTT, LDH assay)

-

Reagents for immunocytochemistry (e.g., antibodies against neuronal and glial markers)

Procedure:

-

Culture primary cortical neurons on poly-D-lysine coated plates or coverslips until they form a mature network (typically 7-14 days in vitro).

-

Prepare different concentrations of this compound in the culture medium.

-

Replace the existing medium with the this compound-containing medium or a vehicle control.

-

Incubate the cultures for the desired period (e.g., 24, 48, or 72 hours).

-

Assess neuronal viability using standard assays (e.g., MTT assay to measure metabolic activity or LDH assay to measure cytotoxicity).

-

For morphological analysis, fix the cells with 4% paraformaldehyde and perform immunocytochemistry using antibodies against neuronal markers (e.g., MAP2, NeuN) and glial markers (e.g., GFAP for astrocytes, Iba1 for microglia).

-

Analyze the stained cultures using fluorescence microscopy to assess changes in neuronal morphology, neurite outgrowth, and synaptic density.

Visualizations

Signaling Pathway

The following diagram illustrates the primary signaling pathway affected by this compound through the inhibition of acetylcholinesterase.

Caption: Cholinergic signaling pathway disrupted by this compound.

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the neurotoxic effects of this compound.

Caption: Workflow for assessing this compound's neurotoxicity.

Potential Applications in Neurological Research

Based on its presumed mechanism of action, this compound could be a valuable tool for:

-

Modeling Neurological Disorders: Inducing a state of cholinergic hyperactivity can serve as a model for studying conditions where this is implicated, such as certain stages of epilepsy or the cholinergic aspects of neurodegenerative diseases.

-

Studying Synaptic Transmission: By manipulating acetylcholine levels, researchers can investigate the role of cholinergic signaling in synaptic plasticity, learning, and memory.

-

Drug Screening: this compound-induced models of neurotoxicity could be used to screen for neuroprotective compounds or novel antidotes for organophosphate poisoning.

-

Investigating Neuroinflammation: The acute neurotoxic insult from organophosphates is known to trigger a neuroinflammatory response, making this compound a potential tool to study the mechanisms of neuroinflammation.[11][12][13]

Conclusion and Future Directions

This compound, as a cholinesterase inhibitor, holds significant potential as a tool for neurological research. However, its utility is currently hampered by a lack of specific pharmacological and toxicological data in a neurological context. Future research should prioritize the determination of its IC50 values for AChE and BChE, followed by in-depth in vitro and in vivo studies to characterize its effects on the nervous system. Such data will be crucial for establishing this compound as a reliable and reproducible tool for the neuroscience community. Researchers are advised to exercise caution and conduct thorough preliminary studies to validate its use in their specific experimental paradigms.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. targetmol.cn [targetmol.cn]

- 3. This compound | C8H12NO5PS2 | CID 8293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dvm360.com [dvm360.com]

- 5. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 6. mdpi.com [mdpi.com]

- 7. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 8. scribd.com [scribd.com]

- 9. The preparation of primary cortical neuron cultures and a practical application using immunofluorescent cytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Culturing Primary Cortical Neurons for Live-Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Neuroinflammation as a Therapeutic Target for Mitigating the Long-Term Consequences of Acute Organophosphate Intoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 13. escholarship.org [escholarship.org]

Methodological & Application

Application Notes and Protocols for In Vitro Flea Assays Using Cythioate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the efficacy of Cythioate against fleas (Ctenocephalides felis) in a laboratory setting. The following sections outline the necessary materials, step-by-step procedures for a residual contact flea mortality assay, and methods for calculating dosage and efficacy.

Introduction

This compound is an organothiophosphate insecticide that acts as a cholinesterase inhibitor.[1][2] By inhibiting acetylcholinesterase in the nervous system of fleas, it leads to paralysis and death.[1] These protocols are designed to provide a standardized method for evaluating the potency of this compound and determining key toxicological parameters such as the lethal concentration (LC50).

Materials and Reagents

-

This compound: Analytical standard (PESTANAL® or equivalent)

-

Solvent: Dimethyl sulfoxide (DMSO)[3] or Acetone (analytical grade)

-

Fleas: Laboratory-reared adult cat fleas (Ctenocephalides felis), unfed and of a known susceptible strain.

-

Filter Paper: Whatman No. 1 or equivalent.

-

Petri Dishes: Standard 90 mm glass or plastic petri dishes.

-

Micropipettes and sterile, filtered tips.

-

Glass vials or tubes for serial dilutions.

-

Vortex mixer.

-

Incubator or environmental chamber: Capable of maintaining 25-28°C and 70-80% relative humidity.

-

Stereomicroscope.

-

Personal Protective Equipment (PPE): Safety glasses, lab coat, and gloves.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

The following protocol describes the preparation of a 1% (w/v) stock solution and subsequent serial dilutions. Concentrations should be adjusted based on preliminary range-finding studies.

Protocol:

-

Stock Solution (1% w/v):

-

Weigh 10 mg of this compound analytical standard.

-

Dissolve the this compound in 1 mL of DMSO or acetone in a glass vial.

-

Vortex thoroughly until the this compound is completely dissolved. This stock solution has a concentration of 10,000 µg/mL.

-

-

Serial Dilutions:

-

Perform serial dilutions from the stock solution to create a range of working concentrations. The table below provides an example dilution series. It is recommended to perform a preliminary range-finding experiment to determine the optimal concentration range for definitive assays.

-

For each dilution, add the specified volume of the higher concentration solution to the solvent.

-

| Concentration (µg/mL) | Volume of Higher Concentration (µL) | Volume of Solvent (µL) |

| 1000 | 100 µL of 10,000 µg/mL | 900 |

| 100 | 100 µL of 1000 µg/mL | 900 |

| 10 | 100 µL of 100 µg/mL | 900 |

| 1 | 100 µL of 10 µg/mL | 900 |

| 0.1 | 100 µL of 1 µg/mL | 900 |

| Control | 0 | 1000 |

Note: Prepare fresh solutions for each experiment to ensure stability and potency.

In Vitro Flea Residual Contact Mortality Assay

This assay evaluates the efficacy of this compound through residual contact on a treated surface.

Protocol:

-

Preparation of Treated Filter Paper:

-

Cut filter paper into discs that fit the bottom of the petri dishes.

-

Pipette 1 mL of each this compound working solution (and the solvent-only control) onto a filter paper disc, ensuring even distribution.

-

Allow the filter paper to dry completely in a fume hood for at least one hour to ensure the solvent has evaporated.

-

-

Flea Exposure:

-

Place the dried, treated filter paper discs into the bottom of the petri dishes.

-

Carefully introduce 10-20 adult, unfed fleas into each petri dish.

-

Seal the petri dishes with their lids and place them in an incubator at 25-28°C and 70-80% relative humidity.

-

-

Mortality Assessment:

-

Observe the fleas at 1, 2, 4, 8, and 24 hours post-exposure.

-

At each time point, gently prod the fleas with a fine brush or probe under a stereomicroscope to assess mortality.

-

Fleas that are unable to move or show only moribund twitching are considered dead.

-

Record the number of dead and live fleas for each concentration and replicate.

-

Data Presentation and Analysis

Dosage and Mortality Data

Summarize the quantitative data from the flea mortality assay in a structured table for clear comparison.

| This compound Concentration (µg/mL) | Number of Fleas | Number of Dead Fleas (24h) | Percent Mortality (%) |

| 1000 | 20 | 20 | 100 |

| 100 | 20 | 20 | 100 |

| 10 | 20 | 18 | 90 |

| 1 | 20 | 11 | 55 |

| 0.1 | 20 | 2 | 10 |

| Control (Solvent Only) | 20 | 0 | 0 |

Note: The data presented in this table is for illustrative purposes only and should be replaced with experimental results.

Efficacy Calculation

Flea mortality should be corrected for any deaths in the control group using Abbott's formula:

Corrected % Mortality = [1 - (n in T after treatment / n in C after treatment)] * 100

Where:

-

n in T = number of live fleas in the treated group

-

n in C = number of live fleas in the control group

The LC50 (the concentration that kills 50% of the flea population) can then be determined using probit analysis of the corrected mortality data.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the in vitro flea residual contact mortality assay.

Caption: Experimental workflow for the in vitro flea mortality assay.

Signaling Pathway: Acetylcholinesterase Inhibition

The diagram below illustrates the mechanism of action of this compound as an acetylcholinesterase inhibitor.

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

References

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Cythioate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the analysis of Cythioate using High-Performance Liquid Chromatography (HPLC). It includes a detailed analytical method, protocol, and validation parameters designed for accurate quantification and stability assessment.

Introduction

This compound is an organophosphate insecticide used in veterinary medicine, primarily for the control of fleas in dogs.[1] Accurate and reliable analytical methods are crucial for quality control, formulation development, and pharmacokinetic studies. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The method is designed to be simple, scalable, and suitable for mass spectrometry (MS) detection.[2]

Analytical Method

The separation of this compound is achieved on a C18 or a specialized reverse-phase column with low silanol activity, such as the Newcrom R1.[2] The methodology is based on a mobile phase consisting of acetonitrile, water, and an acid modifier.

Chromatographic Conditions

A summary of the recommended HPLC conditions is presented in the table below. These parameters may be adjusted to optimize for specific instrumentation and analytical requirements.

| Parameter | Recommended Conditions |

| HPLC Column | Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent C18 column)[2] |

| Mobile Phase A | Water with 0.1% Phosphoric Acid (for UV detection) or 0.1% Formic Acid (for MS detection)[2] |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic or Gradient (e.g., 70% B, adjusted as needed)[2] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 35°C[3] |

| Detector | UV at 240 nm[3] or Mass Spectrometer |

| Run Time | ~10 minutes |

Method Validation Summary

The analytical method should be validated in accordance with ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[4][5] Key validation parameters are summarized below.

| Validation Parameter | Typical Acceptance Criteria |

| Specificity | The peak for this compound is well-resolved from other components and potential impurities.[3] |

| Linearity (r²) | ≥ 0.999[5] |

| Range | e.g., 10 - 150 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0%[6] |

| Precision (% RSD) | Intraday: ≤ 2.0%, Interday: ≤ 2.0% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1[7] |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1[7] |

| Robustness | Method remains unaffected by small, deliberate variations in parameters (e.g., flow rate, temperature, mobile phase composition).[4][8] |

Experimental Protocols

Materials and Reagents

-

This compound analytical standard (PESTANAL® or equivalent)[1]

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric Acid or Formic Acid (analytical grade)

-

Methanol (HPLC grade)

-

0.22 µm or 0.45 µm syringe filters (regenerated cellulose recommended for broad solvent compatibility)[9]

Standard Solution Preparation

-

Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from approximately 10 µg/mL to 150 µg/mL.

Sample Preparation

The goal of sample preparation is to provide a clean, particulate-free sample suitable for injection.[10]

-

Sample Extraction: For solid samples, accurately weigh a portion of the homogenized sample and extract with a suitable solvent (e.g., acetonitrile or methanol). The extraction may be facilitated by sonication or shaking.

-

Dilution: Dilute the extracted sample with the diluent to bring the expected this compound concentration within the calibration range.

-

Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before transferring to an HPLC vial.[9]

Caption: Workflow for Sample Preparation.

HPLC Analysis Protocol

-

System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

System Suitability: Inject the working standard solution (e.g., 50 µg/mL) five times. The system is deemed suitable if the relative standard deviation (%RSD) for the peak area is ≤ 2.0%.

-

Calibration Curve: Inject the calibration standards in order of increasing concentration.

-

Sample Analysis: Inject the prepared sample solutions.

-

Data Processing: Plot the peak area response versus the concentration of the calibration standards to generate a linear regression curve. Use the equation of the line to calculate the concentration of this compound in the samples.

Caption: HPLC Analysis and Data Processing.

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies should be performed.[11] This involves subjecting a this compound solution to various stress conditions to identify potential degradation products and ensure they do not interfere with the quantification of the parent compound.

Stress Conditions

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat at 105°C for 24 hours.[11]

-

Photolytic Degradation: Expose to UV light (e.g., 1.2 million lux-hours).[11]

After exposure, neutralize the acidic and basic samples, dilute all samples to the target concentration, and analyze using the developed HPLC method. Peak purity analysis of the this compound peak should be performed to confirm its homogeneity.

Caption: Forced Degradation Study Design.

References

- 1. This compound PESTANAL , analytical standard 115-93-5 [sigmaaldrich.com]

- 2. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. archives.ijper.org [archives.ijper.org]

- 4. Development and Validation of a Robust RP-HPLC Method for the Simultaneous Analysis of Exemestane and Thymoquinone and Its Application to Lipid-Based Nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 10. agilent.com [agilent.com]

- 11. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity Detection of Cythioate in Biological Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the detection and quantification of Cythioate, an organothiophosphate insecticide and veterinary drug, in biological matrices using gas chromatography-mass spectrometry (GC-MS). The described methodology is intended to provide a robust framework for researchers engaged in residue analysis, pharmacokinetic studies, and food safety assessments. The protocol covers sample preparation, instrument parameters, and data analysis. While specific validation data for this compound is not widely published, this document compiles best practices from the analysis of structurally related organophosphate pesticides to guide the user in developing a fully validated method.

Introduction

This compound, chemically known as O,O-Dimethyl O-(4-sulfamoylphenyl) phosphorothioate, is utilized in veterinary medicine for the control of ectoparasites, such as fleas, in animals.[1] Its application necessitates the availability of sensitive and reliable analytical methods to monitor its presence in animal-derived food products and to conduct pharmacokinetic and toxicological studies. Gas chromatography coupled with mass spectrometry (GC-MS) offers excellent selectivity and sensitivity for the analysis of semi-volatile compounds like this compound, making it a preferred technique for residue analysis. This document provides a detailed protocol based on established methods for organophosphate pesticide analysis.

Experimental Protocols

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural products. This protocol is a representative procedure that should be optimized and validated for the specific matrix of interest.

Materials:

-

Homogenized sample (e.g., animal tissue, milk)

-

Acetonitrile (ACN), HPLC grade

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Disodium citrate sesquihydrate

-

Trisodium citrate dihydrate

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB) - use with caution as it may retain planar pesticides

-

Centrifuge tubes (15 mL and 50 mL)

-

Centrifuge capable of at least 4000 rpm

-

Vortex mixer

Procedure:

-

Sample Extraction:

-

Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the appropriate internal standard.

-

Add 4 g of anhydrous MgSO₄, 1 g of NaCl, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium citrate sesquihydrate.[2]

-

Cap the tube and vortex vigorously for 1 minute.

-

Centrifuge at ≥ 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-